![molecular formula C12H15NO3S B13973025 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B13973025.png)
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves several key steps:
Thiophene Synthesis: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Piperidine Derivatives: Piperidine derivatives are often synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Chemical Reactions Analysis
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with a piperidine ring substituted with a carboxylic acid and a thiophene moiety. Its molecular formula is C₁₁H₁₃NO₃S, and its CAS number is 1016882-21-5. The compound features a methylthiophene group at the 3-position and a carboxylic acid at the 4-position of the piperidine ring, giving it unique chemical properties and potential biological activities.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry The presence of piperidine and thiophene structures suggests it may possess biological activities, making it relevant for drug development.
- Agrochemical Research It may be useful in developing new pesticides or herbicides.
- Materials Science It can be used in the synthesis of novel materials with specific properties.
- Chemical Research As a building block in organic synthesis, it can be used to create more complex molecules.
Structural Analogues
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid | Similar piperidine core with different thiophene substitution | Different biological activity profile |
Piperidine-4-carboxylic acid | Lacks thiophene moiety | More established in medicinal chemistry |
3-Methylthiophene-2-carboxylic acid | Contains a carboxylic acid but no piperidine | Focused on aromatic properties rather than cyclic |
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | Similar core structure but without methyl substitution | May exhibit differing reactivity and stability |
These compounds highlight the uniqueness of this compound through its specific combination of functional groups and structural features, which may lead to distinct biological activities and applications.
Biological Activities
Research indicates that compounds containing piperidine and thiophene structures exhibit various biological activities. The specific combination of a piperidine ring, carboxylic acid, and methylthiophene group can lead to unique biological activities and applications.
Properties
- Molecular Formula: C₁₁H₁₃NO₃S
- CAS Number: 1016882-21-5
- Molecular Weight: 143.17 g/mol
- IUPAC Name: 3-methylthiophene-2-carboxylic acid
- InChI: InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i6+1
- InChIKey: IFLKEBSJTZGCJG-PTQBSOBMSA-N
- SMILES: CC1=C(SC=C1)13CO
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives are used in various medicinal and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its unique structure allows it to undergo various chemical reactions and interact with molecular targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13NO3S
- Molecular Weight : 249.30 g/mol
- CAS Number : 23806-24-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : The compound may interact with receptors involved in various signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. In vitro studies indicated that it could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .
Investigation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. Results showed significant reductions in paw swelling and histological signs of inflammation, indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16) |
InChI Key |
FQMAFUKVGLMLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.